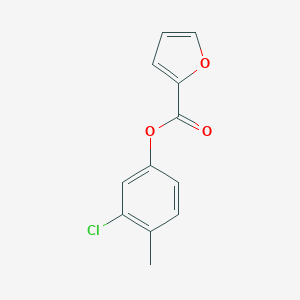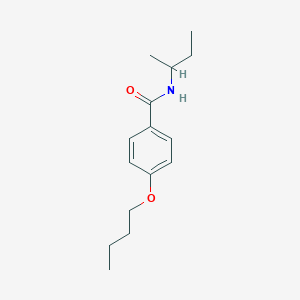![molecular formula C16H16N2O3 B267237 3-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267237.png)
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that belongs to the class of benzamides.
作用機序
The mechanism of action of MPAA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the induction of apoptosis in cancer cells. MPAA has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is involved in the stabilization of various oncogenic proteins.
Biochemical and Physiological Effects:
MPAA has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of p21, a protein that regulates the cell cycle and promotes cell cycle arrest. MPAA has also been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that promotes angiogenesis, the formation of new blood vessels. Additionally, MPAA has been shown to induce the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
MPAA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, MPAA has some limitations, including its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, MPAA has been shown to have low bioavailability, which can limit its effectiveness in treating cancer.
将来の方向性
There are several future directions for the research of MPAA. One potential direction is to investigate the use of MPAA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Another direction is to develop more potent analogs of MPAA that have improved solubility and bioavailability. Additionally, future studies could investigate the potential applications of MPAA in other fields, such as neurodegenerative diseases and inflammation.
合成法
The synthesis of MPAA involves the condensation of 4-methoxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield MPAA. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
MPAA has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. MPAA achieves this by inducing apoptosis, a process of programmed cell death, in cancer cells. Additionally, MPAA has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in cancer cell proliferation and survival.
特性
製品名 |
3-{[(4-Methoxyphenyl)acetyl]amino}benzamide |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-7-5-11(6-8-14)9-15(19)18-13-4-2-3-12(10-13)16(17)20/h2-8,10H,9H2,1H3,(H2,17,20)(H,18,19) |
InChIキー |
UTXDCJHDBJXLMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267160.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)


![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)





